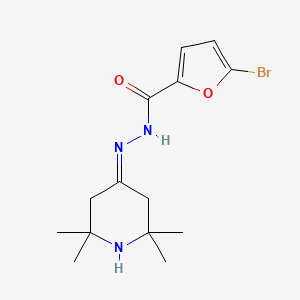
3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide, also known as APHC, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This compound has shown promising results in many areas of research, including medicine, pharmacology, and nanotechnology. In
Wirkmechanismus
The mechanism of action of 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is not fully understood. However, studies have shown that this compound has the ability to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. This inhibition can lead to the suppression of tumor growth, the reduction of blood glucose levels, and the prevention of cognitive decline.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, reduce oxidative stress, and inhibit the activity of certain enzymes. In vivo studies have shown that this compound can reduce tumor growth, lower blood glucose levels, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide in lab experiments is its ability to inhibit the activity of certain enzymes, which can be useful in studying the mechanisms of various diseases. Another advantage is its potential as a drug delivery system, which can be useful in developing new drugs. However, one limitation of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Zukünftige Richtungen
There are many future directions for the study of 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide. One direction is the development of new drugs based on this compound. Another direction is the study of this compound as a nanomaterial for various applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in many areas of research. Its complex synthesis method, potential as a drug delivery system, and ability to inhibit the activity of certain enzymes make it a valuable compound for scientific research. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Synthesemethoden
The synthesis of 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a complex process that requires several steps. The first step involves the reaction between 1-adamantylamine and ethyl acetoacetate in the presence of sodium hydride. This reaction produces 1-(1-adamantyl)-3-oxobutan-2-yl acetate, which is then reacted with hydrazine hydrate to produce 1-(1-adamantyl)-3-hydrazinobutan-2-one. The final step involves the reaction between 1-(1-adamantyl)-3-hydrazinobutan-2-one and 3-hydroxybenzaldehyde in the presence of acetic acid to produce this compound.
Wissenschaftliche Forschungsanwendungen
3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results in the treatment of cancer, diabetes, and Alzheimer's disease. In pharmacology, this compound has been studied for its potential as a drug delivery system and as a drug target. In nanotechnology, this compound has been studied for its potential as a nanomaterial for various applications.
Eigenschaften
IUPAC Name |
5-(1-adamantyl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c26-17-3-1-2-13(7-17)12-22-25-20(27)18-8-19(24-23-18)21-9-14-4-15(10-21)6-16(5-14)11-21/h1-3,7-8,12,14-16,26H,4-6,9-11H2,(H,23,24)(H,25,27)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVZODMGIMEAHM-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=CC(=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C5=CC(=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5702069.png)


![1-(4-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5702089.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea](/img/structure/B5702095.png)


![1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]](/img/structure/B5702122.png)





